1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
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Overview
Description
1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxyphenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 2-methoxybenzylamine to form the intermediate 2-[(2-fluorophenyl)methoxy]benzylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
- 1-[[2-[(2-Bromophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
- 1-[[2-[(2-Iodophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Uniqueness
1-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated, brominated, and iodinated analogs.
Properties
IUPAC Name |
1-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-13(20)10-19-11-14-6-3-5-9-17(14)21-12-15-7-2-4-8-16(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWGEYTYIZTAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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